molecular formula C16H13ClN2O2S B285584 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide

3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide

Cat. No.: B285584
M. Wt: 332.8 g/mol
InChI Key: JNAGOQMOGWXKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide is a complex organic compound that features a benzoxazole ring, a thioether linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting the benzoxazole derivative with a suitable thiol compound.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thioether derivative with 2-chlorophenylpropanoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, catalysts, and controlled reaction conditions to ensure purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoxazole ring or the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzoxazole derivatives.

    Substitution: Functionalized benzoxazole or chlorophenyl derivatives.

Scientific Research Applications

3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring and the thioether linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzoxazol-2-ylthio)acetic acid
  • 3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one

Uniqueness

3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C16H13ClN2O2S/c17-11-5-1-2-6-12(11)18-15(20)9-10-22-16-19-13-7-3-4-8-14(13)21-16/h1-8H,9-10H2,(H,18,20)

InChI Key

JNAGOQMOGWXKLL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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